4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane

Catalog No.
S600453
CAS No.
31364-42-8
M.F
C16H32N2O5
M. Wt
332.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tric...

CAS Number

31364-42-8

Product Name

4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane

IUPAC Name

4,7,13,16,21-pentaoxa-1,10-diazabicyclo[8.8.5]tricosane

Molecular Formula

C16H32N2O5

Molecular Weight

332.44 g/mol

InChI

InChI=1S/C16H32N2O5/c1-7-19-8-2-18-5-11-22-15-13-20-9-3-17(1)4-10-21-14-16-23-12-6-18/h1-16H2

InChI Key

HDLXPNDSLDLJHF-UHFFFAOYSA-N

SMILES

C1COCCN2CCOCCOCCN1CCOCCOCC2

Synonyms

4,7,13,16,21-pentaoxa-1,10-diazabicyclo(8.8.5)tricosane, cryptand 221, cryptand-221, cryptating agent 221, Kryptofix 221

Canonical SMILES

C1COCCN2CCOCCOCCN1CCOCCOCC2

4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane, also known as Kryptofix® 221, is a bicyclic molecule belonging to the class of compounds called cryptands. Cryptands possess a cage-like structure that can selectively bind specific metal cations (positively charged ions) with high affinity.

This unique property has made 4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane a valuable tool in various scientific research applications, particularly in the fields of:

  • Separation Science: Due to its selective binding capabilities, 4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane is employed in separation techniques like ion chromatography and membrane separation to isolate and purify specific metal ions from mixtures.

Supramolecular Chemistry:

The ability of 4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane to form complexes with metal cations allows researchers to design and study supramolecular assemblies. These assemblies are formed through non-covalent interactions between cryptand molecules and metal ions, leading to the creation of well-defined structures with unique properties. Studying these assemblies helps researchers understand the fundamental principles of molecular recognition and self-assembly processes.

Catalysis:

By incorporating 4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane into catalyst designs, researchers can achieve selective catalysis. The cryptand's ability to bind specific metal ions can influence the reaction environment around the metal center, leading to enhanced catalytic activity and improved product selectivity.

Material Science:

The controlled binding properties of 4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane are being explored in the development of novel functional materials. For instance, researchers are incorporating cryptands into polymer matrices to create ion-selective membranes and sensors for specific metal ions.

4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane, commonly known as Kryptofix® 221, is a complex organic compound characterized by a bicyclic structure containing five oxygen atoms and two nitrogen atoms. Its molecular formula is C₁₆H₃₂N₂O₅, and it has a molecular weight of approximately 332.44 g/mol . This compound is classified as a cryptand, which is a type of ligand that can form stable complexes with metal cations. The unique architecture of Kryptofix® 221 allows it to encapsulate metal ions effectively, making it valuable in various chemical applications.

Kryptofix® 221 acts as a host molecule due to its cavity size and the presence of electron-donating oxygen and nitrogen atoms. These donor atoms form coordination bonds with the positively charged metal cation (guest) encapsulated within the cavity. This complexation process enhances the solubility of the cation in organic solvents, which are typically immiscible with ionic salts like KCl [2].

  • Limited information: Specific data on the toxicity, flammability, and reactivity of Kryptofix® 221 is limited. However, as with most organic compounds, it is recommended to handle it with care, avoid inhalation and ingestion, and wear appropriate personal protective equipment (PPE) when working with it [3].

Further Reading

  • [1] Sigma-Aldrich product page for 4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane (Kryptofix® 221):
  • [2] J. Szejtli, K. Varga (1988). Comprehensive Supramolecular Chemistry. Elsevier. [This reference provides a detailed overview of the chemistry of macrocyclic ligands, including Kryptofix® 221]
  • [3] Prudent Practices in the Laboratory: Handling and Disposal of Chemicals (2011). National Academies Press. [This is a general reference for safe handling of laboratory chemicals]
, particularly those involving the formation of coordination complexes with metal ions. For example:

  • Complexation Reactions: Kryptofix® 221 can form stable complexes with alkali and alkaline earth metal ions such as lithium, sodium, and potassium. This property is exploited in phase transfer catalysis and ion-selective electrode applications .
  • Phase Transfer Catalysis: As a phase transfer catalyst, it facilitates the transfer of ions from one phase to another, enhancing reaction rates in biphasic systems .

The synthesis of 4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane typically involves multi-step organic reactions:

  • Formation of the Bicyclic Framework: The initial steps involve constructing the bicyclic structure through cyclization reactions of appropriate precursors.
  • Incorporation of Oxygen Atoms: Subsequent reactions introduce oxygen atoms into the structure via oxidation processes.
  • Functionalization: Finally, nitrogen atoms are incorporated through amination reactions to yield the final product.

Specific synthetic routes may vary based on the desired purity and yield.

Kryptofix® 221 has several notable applications:

  • Phase Transfer Catalysis: It is widely used to facilitate reactions between reactants in different phases by transferring ions across phase boundaries .
  • Ion Selective Electrodes: Its ability to selectively bind certain metal ions makes it suitable for use in ion-selective electrodes for analytical chemistry.
  • Metal Ion Extraction: The compound can be utilized in processes aimed at extracting specific metal ions from solutions.

Interaction studies primarily focus on how Kryptofix® 221 interacts with various metal cations. These studies reveal its selectivity and binding strength towards different ions, which is crucial for its application in catalysis and sensing technologies. The interaction dynamics can be analyzed using techniques such as NMR spectroscopy and mass spectrometry to determine binding constants and complex stability.

Several compounds share structural or functional similarities with Kryptofix® 221. Here are a few notable examples:

Compound NameStructure TypeKey Features
2,2'-BipyridineBidentate LigandCommonly used in coordination chemistry; binds metals through nitrogen atoms.
Crown Ethers (e.g., 18-Crown-6)Macrocyclic LigandBinds alkali metals selectively; used in ion transport applications.
Cryptand [2.2.2]CryptandSimilar encapsulation properties but with a different structural framework.

Uniqueness of 4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane

Kryptofix® 221 stands out due to its unique bicyclic structure that allows for enhanced stability and selectivity when forming complexes with metal ions compared to other ligands like crown ethers or simpler bidentate ligands. Its ability to facilitate phase transfer catalysis further distinguishes it from similar compounds.

XLogP3

-0.9

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (80%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

31364-42-8

Wikipedia

4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane

Dates

Modify: 2023-08-15

Explore Compound Types